Boc-D-Hyp-Otbu
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Hyp-Otbu typically involves the protection of the hydroxyl and amino groups of D-hydroxyproline. The process begins with the protection of the amino group using tert-butoxycarbonyl (Boc) anhydride, followed by the protection of the hydroxyl group with tert-butyl (Otbu) ester. The reaction conditions often involve the use of a base such as triethylamine to facilitate the protection reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in cleanroom environments to ensure the purity of the product. The production capacity can range from kilograms to metric tons, depending on the demand.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Hyp-Otbu undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc and Otbu protecting groups can be substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc and Otbu protecting groups.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the hydroxyl group.
Substitution: Removal of protecting groups to yield the free amino and hydroxyl groups.
Scientific Research Applications
Boc-D-Hyp-Otbu is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Boc-D-Hyp-Otbu involves the protection of amino and hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The Boc group is removed under acidic conditions, while the Otbu group is removed under basic conditions . This selective deprotection allows for the stepwise synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
Boc-L-Hyp-Otbu: Similar in structure but uses L-hydroxyproline instead of D-hydroxyproline.
Boc-D-Pro-Otbu: Uses proline instead of hydroxyproline.
Boc-L-Pro-Otbu: Uses L-proline instead of D-hydroxyproline.
Uniqueness
Boc-D-Hyp-Otbu is unique due to its specific stereochemistry, which can influence the biological activity and chemical reactivity of the compound. The presence of both Boc and Otbu protecting groups allows for selective deprotection, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ditert-butyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHIVNUWGSCHBD-VHSXEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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